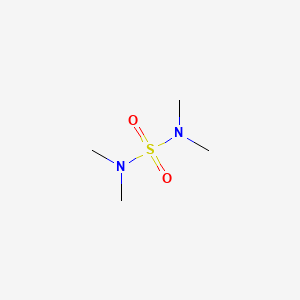
4,4'-ジヘキシルアゾキシベンゼン
概要
説明
4,4’-Dihexylazoxybenzene is an organic compound with the molecular formula C24H34N2O. It is characterized by the presence of two hexyl groups attached to a benzene ring, which is further connected to an azoxy group. This compound is known for its liquid crystalline properties, specifically in the nematic phase .
科学的研究の応用
4,4’-Dihexylazoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of liquid crystalline materials and their phase transitions.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its liquid crystalline properties.
Industry: Utilized in the development of advanced materials, including display technologies and sensors.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihexylazoxybenzene typically involves the reaction of 4-hexylaniline with nitrosobenzene under controlled conditions. The reaction proceeds through the formation of an intermediate azobenzene derivative, which is subsequently oxidized to form the azoxy compound .
Industrial Production Methods: In an industrial setting, the production of 4,4’-Dihexylazoxybenzene may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 4,4’-Dihexylazoxybenzene undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro derivatives.
Reduction: The azoxy group can be reduced to form the corresponding azo compound.
Substitution: The benzene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Azo compounds.
Substitution: Halogenated or nitrated benzene derivatives.
作用機序
The mechanism of action of 4,4’-Dihexylazoxybenzene is primarily related to its liquid crystalline properties. The compound can align in specific orientations under the influence of external fields, such as electric or magnetic fields. This alignment affects the optical properties of the material, making it useful in display technologies. The molecular targets and pathways involved include interactions with other liquid crystalline molecules and the formation of ordered structures .
類似化合物との比較
- 4,4’-Dipentylazoxybenzene
- 4,4’-Diheptylazoxybenzene
- 4,4’-Dioctylazoxybenzene
Comparison: 4,4’-Dihexylazoxybenzene is unique due to its specific chain length, which influences its liquid crystalline properties. Compared to 4,4’-Dipentylazoxybenzene and 4,4’-Diheptylazoxybenzene, the hexyl chain provides a balance between flexibility and rigidity, optimizing its nematic phase behavior. The longer chains in 4,4’-Dioctylazoxybenzene may lead to different phase transitions and thermal properties .
特性
IUPAC Name |
(4-hexylphenyl)-(4-hexylphenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O/c1-3-5-7-9-11-21-13-17-23(18-14-21)25-26(27)24-19-15-22(16-20-24)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPHVKPAMBWIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37592-88-4 | |
| Record name | 4,4'-Dihexylazoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B1295350.png)













